molecular formula C17H22N4O B2565077 2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034322-11-5

2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2565077
CAS No.: 2034322-11-5
M. Wt: 298.39
InChI Key: TUKSSWRGVKDCPK-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a pyridine ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

  • Step 1: Preparation of Intermediates

    • The initial step involves the preparation of the pyridine and pyrazole intermediates. These intermediates are synthesized through various organic reactions, including nucleophilic substitution and cyclization reactions.
  • Step 2: Coupling Reaction

  • Step 3: Final Assembly

    • The final step involves the introduction of the cyclopentyl group and the acetamide moiety. This is achieved through nucleophilic substitution reactions, followed by acylation to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the cyclopentyl group or the pyrazole ring.
  • Reduction

    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl group in the acetamide moiety.
  • Substitution

    • Nucleophilic substitution reactions are common, especially at the pyridine and pyrazole rings. Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

    Catalysts: Palladium, platinum

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the study of reaction mechanisms and catalysis.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
    • Evaluated for its pharmacokinetic and pharmacodynamic profiles.
  • Industry

    • Utilized in the development of new materials and polymers.
    • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The pyridine and pyrazole rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide
  • 4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide

Uniqueness

2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide stands out due to its unique combination of a cyclopentyl group, pyridine ring, and pyrazole ring. This structural arrangement provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(11-14-3-1-2-4-14)19-9-10-21-13-16(12-20-21)15-5-7-18-8-6-15/h5-8,12-14H,1-4,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKSSWRGVKDCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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